molecular formula C21H22ClN3O2S B11084476 (2E)-3-[2-(4-chlorophenyl)ethyl]-N-ethyl-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide

(2E)-3-[2-(4-chlorophenyl)ethyl]-N-ethyl-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide

Cat. No.: B11084476
M. Wt: 415.9 g/mol
InChI Key: VXRJIQGVQNVKHR-UHFFFAOYSA-N
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Description

(2E)-3-[2-(4-chlorophenyl)ethyl]-N-ethyl-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide is a complex organic compound with a unique structure that includes a thiazinane ring, a phenylimino group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[2-(4-chlorophenyl)ethyl]-N-ethyl-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide typically involves multiple steps, including the formation of the thiazinane ring and the introduction of the chlorophenyl and phenylimino groups. Common reagents used in these reactions include chlorinated aromatic compounds, ethylating agents, and thiazinane precursors. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[2-(4-chlorophenyl)ethyl]-N-ethyl-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

    Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

(2E)-3-[2-(4-chlorophenyl)ethyl]-N-ethyl-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-3-[2-(4-chlorophenyl)ethyl]-N-ethyl-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. This can lead to changes in cellular processes, making it a valuable tool in research and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-[2-(4-chlorophenyl)ethyl]-N-ethyl-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide stands out due to its unique combination of functional groups and the presence of the thiazinane ring. This structure provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H22ClN3O2S

Molecular Weight

415.9 g/mol

IUPAC Name

3-[2-(4-chlorophenyl)ethyl]-N-ethyl-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C21H22ClN3O2S/c1-2-23-20(27)18-14-19(26)25(13-12-15-8-10-16(22)11-9-15)21(28-18)24-17-6-4-3-5-7-17/h3-11,18H,2,12-14H2,1H3,(H,23,27)

InChI Key

VXRJIQGVQNVKHR-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1CC(=O)N(C(=NC2=CC=CC=C2)S1)CCC3=CC=C(C=C3)Cl

Origin of Product

United States

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